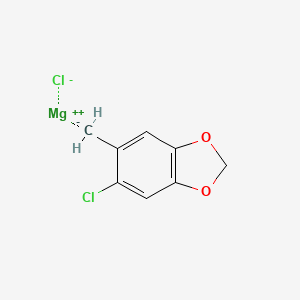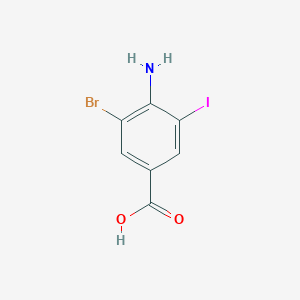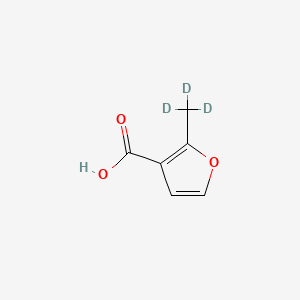
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is usually initiated by heating the mixture to a temperature that facilitates the formation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified and concentrated to the desired molarity, in this case, 0.25 M in 2-methyltetrahydrofuran.
化学反応の分析
Types of Reactions
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Nucleophilic Addition: This reaction typically involves the Grignard reagent and a carbonyl compound (e.g., aldehyde or ketone) in an anhydrous solvent, such as 2-MeTHF. The reaction is usually carried out at low temperatures to control the reactivity.
Substitution Reactions: These reactions often involve the Grignard reagent and an alkyl halide or similar compound. The reaction conditions include an inert atmosphere and an anhydrous solvent.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
Substitution Reactions: The major products are typically new carbon-carbon bonds, resulting in more complex organic molecules.
科学的研究の応用
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as peptides and nucleotides, to study their functions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
類似化合物との比較
Similar Compounds
- 2-Chlorobenzylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
特性
分子式 |
C8H6Cl2MgO2 |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
magnesium;5-chloro-6-methanidyl-1,3-benzodioxole;chloride |
InChI |
InChI=1S/C8H6ClO2.ClH.Mg/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZRIGHGBBYGIMHV-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC2=C(C=C1Cl)OCO2.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-ethylbenzo[d]oxazole](/img/structure/B13449015.png)
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)

![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)




![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
